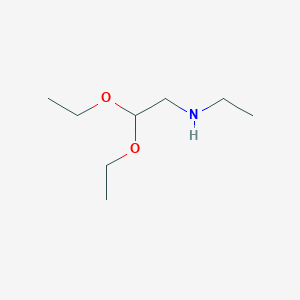

2,2-Diethoxy-N-ethyl-1-ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethoxy-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCNYKGRVUVJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500606 | |

| Record name | 2,2-Diethoxy-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69148-92-1 | |

| Record name | 2,2-Diethoxy-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2,2-Diethoxy-N-ethyl-1-ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2,2-Diethoxy-N-ethyl-1-ethanamine, a versatile intermediate compound with applications in organic synthesis, particularly in the development of pharmacologically active molecules. This document details its physicochemical characteristics, reactivity, and its role as a precursor to antithyroid agents, including experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound, also known by its synonyms ethanamine, 2,2-diethoxy-N-ethyl-, is a colorless to pale yellow liquid.[1] It is characterized by its solubility in organic solvents and limited solubility in water. The presence of an amine group allows for hydrogen bonding, influencing its reactivity and interactions with other chemical species.[1]

A summary of the key chemical and estimated physical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Ethanamine, 2,2-diethoxy-N-ethyl- | [1] |

| CAS Number | 69148-92-1 | [1] |

| Molecular Formula | C₈H₁₉NO₂ | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Physical State | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

| Estimated Boiling Point | ~132-170 °C | [2][3][4] |

| Estimated Density | ~0.88-0.94 g/cm³ | [2][3][4] |

Synthesis and Reactivity

This compound serves as a key starting material in the synthesis of various heterocyclic compounds. A notable application is its use in the preparation of 1-substituted-2-mercaptoimidazoles, a class of compounds investigated for their antithyroid activity.

Experimental Protocol: Synthesis of 1-Ethyl-2-mercaptoimidazole (A Representative Derivative)

While a specific protocol starting directly from this compound was not found in the reviewed literature, a general and analogous two-step synthesis can be proposed based on established methods for similar compounds. This involves the formation of an intermediate N-(2,2-diethoxyethyl)formamide, followed by cyclization with a thiocyanate source.

Step 1: Formation of N-(2,2-diethoxyethyl)formamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and a suitable formylating agent such as ethyl formate (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess formylating agent and any volatile byproducts under reduced pressure to yield the crude N-(2,2-diethoxyethyl)formamide.

Step 2: Cyclization to 1-Ethyl-2-mercaptoimidazole

-

Dissolve the crude N-(2,2-diethoxyethyl)formamide in a suitable solvent, such as aqueous ethanol.

-

Add an aqueous solution of a thiocyanate salt, for example, potassium thiocyanate (KSCN) (1.5 equivalents).

-

Acidify the mixture with a strong acid, such as hydrochloric acid (HCl), to generate thiocyanic acid in situ.

-

Heat the reaction mixture to reflux for several hours, monitoring the formation of the imidazole ring by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1-ethyl-2-mercaptoimidazole.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Proposed synthesis of 1-Ethyl-2-mercaptoimidazole.

Biological Activity and Signaling Pathway

The primary pharmacological interest in derivatives of this compound, such as 1-ethyl-2-mercaptoimidazole, lies in their potential as antithyroid agents. Antithyroid drugs function by inhibiting the synthesis of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3).

Mechanism of Action: Inhibition of Thyroid Peroxidase

The key enzyme in thyroid hormone synthesis is thyroid peroxidase (TPO). This enzyme catalyzes both the iodination of tyrosine residues on the protein thyroglobulin and the subsequent coupling of these iodinated tyrosines to form T4 and T3.

Mercaptoimidazole-based inhibitors, including 1-ethyl-2-mercaptoimidazole, are thought to act as competitive inhibitors of TPO. The proposed mechanism involves the inhibitor molecule interacting with the active site of TPO, thereby preventing the enzyme from utilizing its natural substrate, iodide. This interaction can be irreversible, leading to a sustained reduction in thyroid hormone production.

The step-by-step process of thyroid hormone synthesis and the point of inhibition are illustrated in the following diagram:

Caption: Inhibition of Thyroid Peroxidase by 1-Ethyl-2-mercaptoimidazole.

Experimental Protocol: Thyroid Peroxidase Inhibition Assay

To evaluate the antithyroid potential of compounds like 1-ethyl-2-mercaptoimidazole, an in vitro thyroid peroxidase (TPO) inhibition assay can be performed. The following is a representative protocol based on commonly used methods.

Materials:

-

Thyroid peroxidase (TPO) enzyme preparation (e.g., from porcine or human thyroid microsomes)

-

Guaiacol (substrate)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 7.4)

-

Test compound (1-ethyl-2-mercaptoimidazole) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the phosphate buffer.

-

In a 96-well microplate, add the following to each well in the specified order:

-

50 µL of phosphate buffer

-

40 µL of the test compound solution (or solvent control)

-

50 µL of guaiacol solution

-

20 µL of the TPO enzyme solution

-

-

Incubate the plate at 37 °C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding 50 µL of H₂O₂ solution to each well.

-

Immediately place the microplate in a reader and measure the absorbance at 470 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percentage of TPO inhibition for each concentration of the test compound relative to the solvent control.

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

The workflow for this experimental protocol is outlined below:

References

Technical Guide: An Examination of 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The CAS number provided in the topic, 69148-92-1, is registered to 2,2-diethoxy-N-ethylethanamine. This technical guide focuses on the chemical compound 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan , for which the correct CAS number is 1838-44-4 .[1] It is crucial for researchers to use the correct CAS number for substance identification and data retrieval.

Core Physical Characteristics

Precise experimental data for the physical characteristics of 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan is not extensively documented in publicly available literature. The data presented below is based on available supplier information and computational predictions. For comparison, data for the structurally similar sulfur analog, 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (CAS: 63675-74-1), is also included, as this compound is sometimes mistaken for the benzofuran derivative.

| Property | 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene |

| CAS Number | 1838-44-4[1] | 63675-74-1[2] |

| Molecular Formula | C16H14O3[1] | C16H14O2S[2] |

| Molecular Weight | 254.29 g/mol [1] | 270.35 g/mol [2] |

| Appearance | Not specified (likely a solid) | Solid, White to off-white crystalline powder |

| Melting Point | Not specified | 191-197 °C[2] |

| Boiling Point | Not specified | Not specified |

| Solubility | Expected to be soluble in organic solvents and have limited solubility in water.[3] | Not specified |

Experimental Protocols

Detailed experimental protocols for determining the physical characteristics of 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan are not available. However, standard methodologies for solid organic compounds can be applied.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[4][5]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a depth of 2-3 mm.[6]

-

Apparatus: A calibrated melting point apparatus (e.g., a Mel-Temp or Thiele tube) is used.[4]

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2 °C/min) near the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[4] A narrow melting range (typically ≤ 2 °C) is indicative of a pure compound.[5]

Solubility Assessment

The solubility of a compound provides insights into its polarity and potential solvent systems for reactions, purification, and formulation.[7]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

-

Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a constant temperature. The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble. Partial dissolution indicates slight solubility.[7]

-

Quantitative Analysis (Optional): For precise solubility determination, techniques like UV-Vis spectroscopy or HPLC can be used to measure the concentration of the dissolved compound in a saturated solution.

Synthesis and Potential Biological Relevance

Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9]

General Synthesis Workflow

The synthesis of 2-arylbenzofurans can be achieved through various methods. A common approach involves the coupling of a substituted phenol with a suitable acetylene derivative, followed by cyclization. The diagram below illustrates a generalized workflow for the synthesis of a substituted benzofuran.

Biological Signaling Context

While specific signaling pathways for 6-methoxy-2-(4-methoxyphenyl)benzo[b]furan are not well-defined in the literature, some benzofuran derivatives have been investigated for their therapeutic potential. For instance, certain 6-methoxy benzofuran derivatives have been studied for their role in promoting bone formation, potentially through the upregulation of Bone Morphogenetic Protein 2 (BMP-2), which is a key signaling molecule in osteoblast differentiation.[10]

The following diagram illustrates a simplified hypothetical signaling pathway based on the activity of related benzofuran compounds.

References

- 1. 1838-44-4|6-METHOXY-2-(4-METHOXYPHENYL)BENZOFURAN|BLD Pharm [bldpharm.com]

- 2. 6-Methoxy-2-(4-methoxyphenyl)benzo b thiophene 63675-74-1 [sigmaaldrich.com]

- 3. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. athabascau.ca [athabascau.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. phytojournal.com [phytojournal.com]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 10. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure of 2,2-Diethoxy-N-ethyl-1-ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the molecular structure, properties, and synthetic considerations for 2,2-Diethoxy-N-ethyl-1-ethanamine (CAS No. 69148-92-1). This bifunctional molecule, containing both an acetal and a secondary amine, serves as a valuable intermediate in organic synthesis. Notably, it is a precursor for the synthesis of 1-substituted-2-mercaptoimidazoles, a class of compounds investigated for their antithyroid activity. This guide summarizes key molecular identifiers, known applications, and provides a proposed synthetic protocol, presented with the level of detail required by research and development professionals.

Molecular Structure and Identifiers

This compound is an organic compound featuring a central two-carbon ethanamine backbone. Carbon-2 is protected as a diethyl acetal, which imparts stability under basic and neutral conditions while allowing for deprotection to the corresponding aldehyde under acidic conditions. The nitrogen atom is substituted with an ethyl group, forming a secondary amine.

The key structural and registration identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 69148-92-1[1] |

| Molecular Formula | C₈H₁₉NO₂[1] |

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | 2,2-Diethoxy-N-ethylethanamine |

| SMILES | CCNCC(OCC)OCC[1] |

| InChI | InChI=1S/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3[1] |

| Synonyms | 2,2-Diethoxy-N-ethyl-ethanamine, Ethanamine, 2,2-diethoxy-N-ethyl-[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure, it is characterized as a colorless to pale yellow liquid that is soluble in common organic solvents with limited solubility in water.[1]

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | Data not available |

| Density | Data not available |

| Refractive Index | Data not available |

| Solubility | Soluble in organic solvents; limited water solubility[1] |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Reductive Amination

This is a representative, theoretical protocol based on standard organic chemistry practices.

-

Reaction Setup: To a solution of 2,2-diethoxyacetaldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethylamine (1.1 eq.). The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aldehyde is fully consumed.

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with the reaction solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of pharmacologically active molecules. It is specifically used in the preparation of 1-substituted-2-mercaptoimidazoles, which have been studied for their antithyroid activity.

The synthetic utility of this compound lies in its masked aldehyde functionality. The amine can react with a thiocyanate, and subsequent intramolecular cyclization and hydrolysis of the acetal under acidic conditions leads to the formation of the imidazole ring system.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, compounds of this class (amines and acetals) should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Amines can be irritants and may pose health risks upon inhalation, ingestion, or skin contact.[1]

Conclusion

This compound is a specialized chemical intermediate with demonstrated utility in the synthesis of heterocyclic compounds relevant to drug discovery. Its molecular structure offers a stable, protected aldehyde and a reactive secondary amine, enabling sequential and controlled synthetic transformations. While comprehensive physicochemical data is sparse, its structural motifs and known applications provide a solid foundation for its use in research and development, particularly for medicinal chemists and process development scientists. Further research into its properties and reactivity would be beneficial to the scientific community.

References

Spectroscopic Analysis of 2,2-Diethoxy-N-ethyl-1-ethanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectral data for 2,2-Diethoxy-N-ethyl-1-ethanamine (CAS 69148-92-1). Due to the limited availability of public spectral data for this specific compound, this document presents predicted spectral characteristics and detailed experimental protocols. As a close structural analog, publicly available data for 2,2-diethoxyethanamine is included for comparative purposes.

Chemical Structure and Identity

This compound is an organic compound featuring a secondary amine and an acetal functional group. Its structure is a key determinant of its spectroscopic properties.

-

Chemical Formula: C₈H₁₉NO₂

-

InChI Key: InChI=1/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3

-

SMILES: CCNCC(OCC)OCC

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.6 - 4.8 | Triplet | 1H | -CH(OEt)₂ |

| ~3.5 - 3.7 | Quartet | 4H | -OCH₂CH₃ |

| ~2.7 - 2.9 | Triplet | 2H | -NCH₂CH(OEt)₂ |

| ~2.5 - 2.7 | Quartet | 2H | -NHCH₂CH₃ |

| ~1.1 - 1.3 | Triplet | 6H | -OCH₂CH₃ |

| ~1.0 - 1.2 | Triplet | 3H | -NHCH₂CH₃ |

| ~1.0 - 1.5 | Singlet (broad) | 1H | -NH- |

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) spectral data for this compound are summarized below.

| Chemical Shift (ppm) | Assignment |

| ~101 - 103 | -CH(OEt)₂ |

| ~61 - 63 | -OCH₂CH₃ |

| ~50 - 52 | -NCH₂CH(OEt)₂ |

| ~42 - 44 | -NHCH₂CH₃ |

| ~15 - 17 | -OCH₂CH₃ |

| ~14 - 16 | -NHCH₂CH₃ |

Predicted Infrared (IR) Spectral Data

The expected characteristic infrared absorption bands for this compound are listed in the following table.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 3500 | N-H | Stretching |

| 2850 - 3000 | C-H | Stretching |

| 1450 - 1470 | C-H | Bending |

| 1370 - 1390 | C-H | Bending |

| 1050 - 1150 | C-O | Stretching (Acetal) |

| 1000 - 1250 | C-N | Stretching |

Experimental Protocols

Detailed methodologies for the acquisition of NMR and IR spectral data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired spectral resolution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The deuterated solvent signal can be used for chemical shift referencing.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Technical Guide: Physicochemical Properties of (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical data for the compound (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE. Due to the limited publicly available experimental data for this specific molecule, this guide also furnishes standardized experimental protocols for the determination of its boiling point and density.

Compound Identification

| Property | Value |

| Chemical Name | (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE |

| Synonyms | 2,2-Diethoxy-N-ethylethanamine[1][2] |

| CAS Number | 69148-92-1[1][2][3] |

| Molecular Formula | C8H19NO2[4] |

| Molecular Weight | 161.24 g/mol [4] |

| Structure | CCNCC(OCC)OCC[4] |

Physicochemical Data

A comprehensive literature search did not yield experimentally determined values for the boiling point and density of (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE. Chemical suppliers list it as a liquid, but do not provide specific physical properties. It is soluble in organic solvents and is used in the preparation of 1-substituted-2-mercaptoimidazoles which have shown antithyroid activity[1][3].

The table below summarizes the available data.

| Parameter | Value | Source |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| pKa (Predicted) | 8.52 ± 0.28 | [4] |

Experimental Protocols

For researchers requiring precise data for (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE, the following are detailed standard protocols for the experimental determination of boiling point and density.

3.1. Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

-

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Thermometer or thermocouple

-

Heating block or oil bath

-

Magnetic stirrer and a small stir bar

-

Clamps and stand

-

-

Procedure:

-

Place approximately 0.5 mL of (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE into the test tube along with a small magnetic stir bar.

-

Position the test tube in the heating block or oil bath.

-

Lower the thermometer or thermocouple into the test tube, ensuring the bulb or tip is positioned about 1 cm above the liquid surface to measure the vapor temperature.

-

Begin stirring and gently heat the sample.

-

Observe the liquid until it begins to boil and a ring of refluxing condensate is visible on the inner wall of the test tube.

-

Adjust the heating so that the reflux ring is stable and its upper boundary is level with the thermometer bulb.

-

The stable temperature reading on the thermometer is the boiling point of the liquid. Record the atmospheric pressure at the time of measurement.

-

3.2. Determination of Density (Oscillating U-tube Method)

Modern digital density meters provide high accuracy with small sample volumes.

-

Apparatus:

-

Digital density meter (e.g., Anton Paar DMA series)[5]

-

Syringe for sample injection

-

Thermostatic control for the measurement cell

-

-

Procedure:

-

Calibrate the density meter with dry air and deionized water at a known temperature (e.g., 20 °C).

-

Set the desired measurement temperature for the instrument's cell.

-

Using a syringe, inject a small volume (typically < 1 mL) of (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

-

Allow the sample to thermally equilibrate within the cell.

-

The instrument will measure the oscillation period of the U-tube and automatically calculate the density of the sample.

-

Record the density reading. It is advisable to perform multiple measurements and report the average value.

-

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a conceptual synthesis pathway and a general workflow for the physicochemical characterization of a novel amine.

Caption: Conceptual reaction pathway for the synthesis of a tertiary amine.

Caption: General experimental workflow for physicochemical characterization.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2,2-Diethoxy-N-ethyl-1-ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety information for 2,2-Diethoxy-N-ethyl-1-ethanamine (CAS No. 69148-92-1). Due to the limited availability of a complete Safety Data Sheet (SDS), this document synthesizes available data and provides general safety protocols based on the chemical nature of aliphatic amines.

Chemical Identification and Physical Properties

This compound is an organic compound containing an amine functional group and two ethoxy groups.[1] It is typically a colorless to pale yellow liquid and is soluble in organic solvents.[1]

| Identifier | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | (2,2-DIETHOXY-ETHYL)-ETHYL-AMINE, 2,2-Diethoxy-N-ethylethanamine | [3][4] |

| CAS Number | 69148-92-1 | [1][2][3][4] |

| Molecular Formula | C8H19NO2 | [1][3][4] |

| Molecular Weight | 161.24 g/mol | [3] |

| InChI | InChI=1S/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3 | [1][3][4] |

| SMILES | CCNCC(OCC)OCC | [1] |

| Physical Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents | [1] |

| pKa (Predicted) | 8.52 ± 0.28 | [3] |

Hazard Identification and Toxicological Information

While a specific GHS classification for this compound is not available, it is known to be an aliphatic amine.[3] Amines can be irritants and may pose health risks.[1] General hazards associated with aliphatic amines include skin and eye irritation, and respiratory tract irritation upon inhalation.[5][6]

| Toxicological Data | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Skin Corrosion/Irritation | Data not available; handle as a potential skin irritant. |

| Serious Eye Damage/Irritation | Data not available; handle as a potential eye irritant. |

| Carcinogenicity | Data not available |

Note: The absence of specific toxicological data necessitates handling this compound with a high degree of caution, assuming it may have hazardous properties typical of aliphatic amines.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the limited specific data for this compound, the following protocols are based on general best practices for handling aliphatic amines and flammable liquids.

3.1. General Handling and Storage

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[8] Keep containers tightly closed.

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[7]

3.2. Chemical Spill Response Protocol

The following is a general protocol for responding to a small chemical spill of a flammable liquid like this compound in a laboratory setting. For large spills, evacuate the area and contact emergency services.[11][12]

-

Alert Personnel and Ensure Safety: Immediately alert others in the vicinity of the spill.[11] Ensure proper ventilation and eliminate all ignition sources.[13]

-

Don Appropriate PPE: Put on the necessary personal protective equipment, including gloves, goggles, and a lab coat.[12][14]

-

Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial spill absorbents, to create a dike around the spill to prevent it from spreading.[12][15]

-

Absorb the Spill: Cover the spill with the absorbent material, starting from the outside and working inwards.[15]

-

Collect and Dispose of Waste: Carefully scoop up the absorbed material and place it into a properly labeled, sealable container for hazardous waste disposal.[11][13]

-

Decontaminate the Area: Clean the spill area with soap and water.[11]

-

Restock Spill Kit: Replenish any used items in the spill kit.[14]

Below is a visual representation of the chemical spill response workflow.

Caption: Workflow for handling a chemical spill.

First Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[5] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The compound may be flammable. Vapors may be heavier than air and can travel to a source of ignition and flash back.[5] Hazardous decomposition products may include nitrogen oxides and carbon monoxide.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with federal, state, and local regulations. Do not allow it to enter drains or waterways.

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only and is based on currently available data. It is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the official SDS for the most accurate and complete safety information and handle this chemical with appropriate caution.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 69148-92-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. 2,2-Diethoxy-N,N-diethylethanamine | CAS#:3616-57-7 | Chemsrc [chemsrc.com]

- 6. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 7. What are the safety precautions when handling amines and amides? - Blog [chemgulf.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. cdc.gov [cdc.gov]

- 11. - Division of Research Safety | Illinois [drs.illinois.edu]

- 12. ccny.cuny.edu [ccny.cuny.edu]

- 13. westlab.com [westlab.com]

- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 15. ehs.utk.edu [ehs.utk.edu]

In-depth Technical Guide: Physicochemical Properties of 2,2-Diethoxy-N-ethyl-1-ethanamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Physicochemical Characteristics

2,2-Diethoxy-N-ethyl-1-ethanamine is an organic compound featuring a secondary amine and two ethoxy groups.[1] Its molecular structure suggests it is likely to be a colorless to pale yellow liquid at room temperature.[1] The presence of the amine group allows for hydrogen bonding, which can influence its reactivity and interactions with other molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69148-92-1 | [1] |

| Molecular Formula | C8H19NO2 | [1] |

| Molecular Weight | 161.24 g/mol | |

| Appearance | Colorless to pale yellow liquid (predicted) | [1] |

Solubility Profile

Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in various solvents. However, based on its chemical structure, a qualitative assessment can be made.

Qualitative Solubility:

-

Organic Solvents: The compound is reported to be soluble in organic solvents.[1] The presence of the ethyl and diethoxy groups contributes to its lipophilic character, facilitating dissolution in nonpolar and polar aprotic solvents.

-

Water: It is suggested to have limited solubility in water.[1] The hydrophobic nature of the ethoxy groups is a contributing factor to this limited aqueous solubility.[1]

A comprehensive understanding of the solubility profile is critical for applications in drug development and chemical synthesis. Therefore, experimental determination of solubility in a range of pharmaceutically and industrially relevant solvents is highly recommended.

Experimental Protocols for Solubility Determination

For researchers seeking to establish a quantitative solubility profile for this compound, a standardized experimental workflow is essential. The following protocol outlines a general method for determining the solubility of an amine compound.

Caption: A generalized workflow for the experimental determination of solubility.

Biological Activity and Signaling Pathways

A thorough investigation for any known biological activities or interactions with signaling pathways for this compound did not yield any specific results. The compound is noted for its potential use as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.[1] One source mentions its use in the preparation of 1-substituted-2-mercaptoimidazoles which have antithyroid activity, indicating an indirect link to a biological application.

Given the absence of direct biological data, a logical next step for researchers would be to conduct in vitro screening assays to explore potential biological targets. A possible, though purely hypothetical, workflow for such an investigation is presented below.

Caption: A hypothetical workflow for investigating the biological activity of a novel compound.

Conclusion

While this compound is commercially available and has potential applications in chemical synthesis, there is a significant gap in the publicly accessible data regarding its quantitative solubility and biological effects. The information provided in this guide summarizes the current knowledge and offers standardized methodologies for researchers to generate the necessary data to fill these gaps. Further experimental investigation is paramount to fully characterize the properties and potential applications of this compound in drug development and other scientific fields.

References

In-Depth Technical Guide: Applications of 2,2-Diethoxy-N-ethyl-1-ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 2,2-Diethoxy-N-ethyl-1-ethanamine, a versatile bifunctional molecule, with a particular focus on its role as a key building block in the synthesis of pharmaceutically active compounds. This document details its chemical properties, synthesis, and, most notably, its application in the preparation of antithyroid agents.

Core Compound Properties

This compound is an organic compound with the CAS number 69148-92-1 and the molecular formula C8H19NO2. It is characterized by the presence of a secondary amine and a diethyl acetal functional group. This unique combination of functionalities makes it a valuable intermediate in organic synthesis. The acetal group serves as a masked aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group, while the secondary amine provides a nucleophilic center for various chemical transformations.

| Property | Value |

| CAS Number | 69148-92-1 |

| Molecular Formula | C8H19NO2 |

| Molecular Weight | 161.24 g/mol |

| Synonyms | (2,2-Diethoxyethyl)ethylamine, N-Ethylaminoacetaldehyde diethyl acetal |

Application in the Synthesis of Antithyroid Agents

A significant application of this compound is in the preparation of 1-substituted-2-mercaptoimidazoles, a class of compounds known for their antithyroid activity.[1] These compounds, such as methimazole and carbimazole, are clinically used to manage hyperthyroidism by inhibiting the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones.[2][3][4] The N-ethyl substitution, facilitated by the use of this compound, allows for the synthesis of derivatives with potentially modified pharmacological profiles.

The general synthetic route to these 1-substituted-2-mercaptoimidazoles involves the reaction of an N-substituted aminoacetaldehyde diethyl acetal with an isothiocyanate.[4] In the case of this compound, the N-ethyl group is pre-installed on the precursor, leading to the formation of 1-ethyl-2-mercaptoimidazole derivatives.

Experimental Protocol: Synthesis of 1-Ethyl-2-mercaptoimidazole (Hypothetical)

While a specific documented protocol for the reaction with this compound was not found in the literature search, a general and widely established method for the synthesis of similar 1-substituted-2-mercaptoimidazoles can be adapted. The following is a representative experimental protocol based on the known chemistry of aminoacetaldehyde diethyl acetals and isothiocyanates.[4]

Materials:

-

This compound

-

Methyl isothiocyanate

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction of the Amine with Isothiocyanate: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. To this solution, add methyl isothiocyanate (1 equivalent) dropwise at room temperature with stirring. The reaction mixture is then heated to reflux for a specified period (typically several hours) to facilitate the formation of the N,N'-disubstituted thiourea intermediate.

-

Cyclization via Acetal Deprotection: After the initial reaction is complete, the mixture is cooled. Concentrated hydrochloric acid is added cautiously to the reaction mixture. This serves to catalyze the deprotection of the diethyl acetal to the corresponding aldehyde and to promote the subsequent intramolecular cyclization to form the imidazole ring. The mixture is typically stirred at an elevated temperature until the cyclization is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as sodium hydroxide solution. The crude product can be extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 1-ethyl-2-mercaptoimidazole, is then purified by a suitable method, such as recrystallization or column chromatography.

Quantitative Data (Expected):

Based on similar reported syntheses, the yield for this type of reaction can be expected to be in the range of 60-80%, depending on the specific reaction conditions and purification efficiency.

| Reactant | Molar Ratio | Expected Yield |

| This compound | 1 | 60-80% |

| Methyl isothiocyanate | 1 |

Signaling Pathway and Mechanism of Action of Antithyroid Mercaptoimidazoles

The therapeutic effect of 1-substituted-2-mercaptoimidazoles stems from their ability to inhibit thyroid hormone synthesis. This is achieved through the direct inhibition of thyroid peroxidase (TPO), a key enzyme in the thyroid gland.

dot

Caption: Inhibition of Thyroid Peroxidase by 1-Ethyl-2-mercaptoimidazole.

The diagram above illustrates the simplified pathway of thyroid hormone synthesis and the point of inhibition by 1-substituted-2-mercaptoimidazoles. Thyroid peroxidase catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO then catalyzes the coupling of these iodinated tyrosines to form the thyroid hormones, triiodothyronine (T3) and thyroxine (T4). 1-Ethyl-2-mercaptoimidazole acts as a competitive inhibitor of TPO, preventing these crucial steps and thereby reducing the production of thyroid hormones.

General Synthetic Workflow

The overall process from the starting material to the final active pharmaceutical ingredient and its biological action can be visualized as follows.

dot

Caption: Synthetic workflow from starting material to biological action.

Conclusion

This compound is a valuable chemical intermediate, primarily utilized as a precursor for the synthesis of 1-substituted-2-mercaptoimidazoles with potential antithyroid activity. Its bifunctional nature allows for the efficient construction of the imidazole core with a pre-installed N-ethyl substituent. The resulting compounds are potent inhibitors of thyroid peroxidase, a key enzyme in the biosynthesis of thyroid hormones, making them relevant targets for drug development in the treatment of hyperthyroidism. Further research into the specific pharmacological properties of derivatives synthesized from this starting material may lead to the development of novel and improved antithyroid therapies.

References

Navigating the Stability and Storage of CAS 69148-92-1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The integrity and stability of chemical compounds are paramount in research and drug development, directly impacting experimental reproducibility and the safety and efficacy of therapeutic candidates. This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for CAS 69148-92-1, identified as 2,2'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid. This document synthesizes available data to offer clear guidance on maintaining the compound's quality and integrity.

Chemical Identity and Physical Properties

A critical first step in ensuring stability is the correct identification of the compound. While the CAS number 69148-92-1 has been associated with conflicting chemical names in some databases, the definitive identity for this guide is 2,2'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid .

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 69148-92-1 |

| Molecular Formula | C22H24N2O4 |

| Molecular Weight | 380.44 g/mol |

| Appearance | Data not available |

| Boiling Point | 185.4ºC at 760 mmHg (for a different compound with the same CAS in some sources) |

| Density | 0.883g/cm3 (for a different compound with the same CAS in some sources) |

Note: Some physical data, such as boiling point and density, are linked in some databases to another chemical, 2,2-diethoxy-N-ethylethanamine, also assigned the same CAS number. This highlights the importance of verifying the identity of the compound through analytical methods.

Chemical Stability Profile

The stability of 2,2'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid is a crucial factor for its handling and application. While detailed, peer-reviewed stability studies are not widely available in the public domain, information from supplier safety data sheets (SDS) provides initial guidance.

The compound is generally considered stable under normal laboratory conditions.[1] However, like many complex organic molecules, it is susceptible to degradation under specific environmental pressures. Key factors that can influence its stability include:

-

Temperature: Elevated temperatures can accelerate degradation processes.

-

Light: Exposure to UV or visible light can induce photochemical degradation.

-

Oxygen: The presence of oxygen can lead to oxidative degradation.

-

Humidity: Moisture can facilitate hydrolysis of susceptible functional groups.

Recommended Storage Conditions

To ensure the long-term integrity of CAS 69148-92-1, the following storage conditions are recommended based on available data and general best practices for complex organic compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C[2] | Minimizes thermal degradation and preserves the compound's structure. |

| Atmosphere | Under an inert gas, such as Argon[2] | Prevents oxidative degradation by excluding atmospheric oxygen. |

| Light Exposure | Store in a light-proof container. | Protects against photochemical degradation. |

| Moisture | Store in a tightly sealed container with a desiccant. | Prevents hydrolysis and degradation due to moisture. |

Experimental Protocols for Stability Assessment

To rigorously determine the stability of a given batch of CAS 69148-92-1, a formal stability testing protocol is essential. The following outlines a generalizable experimental workflow.

Forced Degradation Study Workflow

This workflow is designed to identify potential degradation pathways and the intrinsic stability of the molecule.

Caption: Workflow for a forced degradation study of CAS 69148-92-1.

Methodology:

-

Sample Preparation: Prepare a stock solution of CAS 69148-92-1 in a suitable solvent (e.g., methanol, DMSO).

-

Stress Conditions: Aliquot the stock solution and expose to various stress conditions in parallel:

-

Acid/Base Hydrolysis: Add an equal volume of 0.1N HCl or 0.1N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Add 3% hydrogen peroxide and incubate.

-

Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose the solution to a controlled source of UV light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method with UV and mass spectrometric detection to quantify the parent compound and identify any degradation products.

Potential Degradation Pathways

While specific degradation pathways for 2,2'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanediyl))diacetic acid have not been elucidated in the literature, a logical relationship diagram can be proposed based on its chemical structure.

Caption: Potential degradation pathways for CAS 69148-92-1.

This diagram illustrates how environmental stressors can lead to specific chemical reactions, resulting in various degradation products. The primary sites of potential degradation are the secondary amine and carboxylic acid functional groups.

Conclusion

Maintaining the chemical stability of CAS 69148-92-1 is essential for its effective use in research and development. Adherence to the recommended storage conditions, particularly low temperature and an inert atmosphere, is critical. For applications requiring stringent quality control, conducting formal stability studies using the outlined experimental workflow is strongly advised. This will ensure the reliability of experimental results and the overall success of research endeavors involving this compound. Further studies are warranted to fully characterize the degradation profile and establish a definitive shelf-life for this molecule under various conditions.

References

Methodological & Application

synthesis of 1-substituted-2-mercaptoimidazoles using 2,2-Diethoxy-N-ethyl-1-ethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-ethyl-2-mercaptoimidazole, a valuable building block for the development of novel therapeutic agents. The synthesis is based on the acid-catalyzed cyclization of 2,2-Diethoxy-N-ethyl-1-ethanamine with a thiocyanate salt.

Introduction

1-Substituted-2-mercaptoimidazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. These scaffolds are present in a variety of biologically active molecules and have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The ethyl-substituted derivative, in particular, offers a key lipophilic moiety that can be crucial for modulating pharmacokinetic and pharmacodynamic properties in drug design. This protocol outlines a straightforward and efficient method for its preparation.

Principle of the Method

The synthesis proceeds via a two-step, one-pot reaction. First, the starting material, this compound, undergoes acid-catalyzed hydrolysis to unmask the aldehyde functionality, forming N-ethylaminoacetaldehyde in situ. This intermediate then readily reacts with a thiocyanate salt. The amino group of the N-ethylaminoacetaldehyde attacks one of the carbons of the thiocyanate, followed by an intramolecular cyclization and dehydration to yield the stable 1-ethyl-2-mercaptoimidazole ring system.

Experimental Protocol

Materials:

-

This compound (MW: 161.24 g/mol )

-

Potassium thiocyanate (KSCN) (MW: 97.18 g/mol )

-

Hydrochloric acid (HCl), 2 M solution

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (8.06 g, 50 mmol).

-

Addition of Reagents: To the stirring starting material, add 100 mL of 2 M hydrochloric acid. Then, add potassium thiocyanate (5.83 g, 60 mmol, 1.2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to 95-100 °C and maintain it at this temperature with vigorous stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 1-ethyl-2-mercaptoimidazole can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Parameters and Results

| Parameter | Value |

| Starting Material | This compound |

| Molar Mass of Starting Material | 161.24 g/mol |

| Amount of Starting Material | 8.06 g (50 mmol) |

| Reagent | Potassium Thiocyanate |

| Molar Mass of Reagent | 97.18 g/mol |

| Amount of Reagent | 5.83 g (60 mmol) |

| Solvent | 2 M Hydrochloric Acid |

| Reaction Temperature | 95-100 °C |

| Reaction Time | 3 hours |

| Theoretical Yield of Product | 6.41 g |

| Product: | 1-Ethyl-2-mercaptoimidazole |

| Molar Mass of Product | 128.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | (To be determined) |

| Purity (e.g., by HPLC or NMR) | (To be determined) |

Visualizations

Application Notes and Protocols for 2,2-Diethoxy-N-ethyl-1-ethanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethoxy-N-ethyl-1-ethanamine is a versatile bifunctional organic molecule containing a secondary amine and a protected aldehyde in the form of a diethyl acetal. This unique structural feature makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. The acetal group serves as a stable protecting group for the aldehyde functionality, allowing for transformations involving the amine group without affecting the latent aldehyde. Under acidic conditions, the acetal can be readily hydrolyzed to unveil the aldehyde, which can then participate in various cyclization and condensation reactions.

These application notes provide an overview of the utility of this compound in organic synthesis and a detailed protocol for a representative application: the synthesis of 1-ethyl-2-mercaptoimidazole, a key scaffold in various pharmacologically active compounds.

Key Applications

The primary application of this compound in organic synthesis is as a precursor to N-ethyl substituted heterocyclic systems. The combination of the nucleophilic secondary amine and the masked aldehyde allows for a range of synthetic transformations.

-

Synthesis of Substituted Imidazoles: One of the most prominent applications is in the synthesis of 1-substituted imidazoles and their derivatives, such as 2-mercaptoimidazoles. These compounds are known to possess a wide range of biological activities, including antithyroid properties.[1] The ethyl group on the amine directs the regioselectivity of the cyclization, leading to the formation of the 1-ethyl substituted imidazole ring.

-

Precursor for N-Ethyl-1,4-Dihydropyrazines: Through condensation reactions with α-dicarbonyl compounds, this compound can be utilized in the synthesis of N-ethyl substituted 1,4-dihydropyrazines, which are important structural motifs in medicinal chemistry.

-

Building Block in Multicomponent Reactions: The bifunctional nature of this reagent makes it a suitable candidate for multicomponent reactions (MCRs), enabling the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.

Data Presentation

While specific quantitative data for reactions involving this compound is not extensively available in the public domain, the following table provides representative data for the synthesis of 2-mercaptoimidazole from the related aminoacetaldehyde dimethylacetal, which serves as a model for the expected reactivity and yield.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Aminoacetaldehyde dimethylacetal | Potassium thiocyanate | 2 N Hydrochloric acid | 98 | 2 | High | Based on similar reported procedures. |

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-2-mercaptoimidazole

This protocol describes a plausible method for the synthesis of 1-ethyl-2-mercaptoimidazole using this compound as the starting material. The reaction proceeds via an initial reaction with a thiocyanate source to form an N-ethyl-N'-(2,2-diethoxyethyl)thiourea intermediate, followed by acid-catalyzed cyclization and elimination of ethanol to yield the target imidazole.

Materials:

-

This compound

-

Potassium thiocyanate (KSCN)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Thiourea Formation:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 g, 0.062 mol) in 100 mL of ethanol.

-

To this solution, add potassium thiocyanate (6.6 g, 0.068 mol).

-

Slowly add concentrated hydrochloric acid (5.2 mL, 0.062 mol) dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Cyclization and Workup:

-

After completion of the initial reaction, add an additional portion of concentrated hydrochloric acid (10 mL) to the reaction mixture.

-

Continue to reflux the mixture for another 6 hours to facilitate the cyclization and deprotection of the acetal.

-

Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude 1-ethyl-2-mercaptoimidazole by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Expected Outcome:

The procedure is expected to yield 1-ethyl-2-mercaptoimidazole as a solid. The purity and identity of the product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of 1-Ethyl-2-mercaptoimidazole.

Caption: Logical relationship of the structure and applications of the reagent.

References

Application Notes and Protocols for Reactions with 2,2-Diethoxy-N-ethyl-1-ethanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a key reaction involving 2,2-Diethoxy-N-ethyl-1-ethanamine, focusing on its application in the synthesis of pharmaceutically relevant compounds. The information is targeted towards professionals in research and drug development.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the construction of heterocyclic compounds. Its bifunctional nature, possessing both a secondary amine and a protected aldehyde (in the form of a diethyl acetal), allows for sequential reactions to build complex molecular architectures. This document outlines a protocol for the synthesis of 1-substituted-2-mercaptoimidazoles, a class of compounds with known antithyroid activity, using this compound as a key starting material.[1]

Chemical Properties and Safety Information

Before commencing any experimental work, it is crucial to be aware of the properties and hazards associated with this compound.

| Property | Value | Reference |

| CAS Number | 69148-92-1 | [1] |

| Molecular Formula | C8H19NO2 | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Safety Precautions: Amines can be irritating and may pose health risks. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.[1]

Application: Synthesis of 1-Ethyl-2-mercaptoimidazole

This protocol details the synthesis of 1-ethyl-2-mercaptoimidazole, a representative example of a 1-substituted-2-mercaptoimidazole with potential antithyroid activity. The synthesis is based on the reaction of this compound with a thiocyanate source, which was first described in principle by R.G. Jones in 1949. While the full text of the original publication could not be retrieved, the following is a generalized and representative experimental protocol based on established chemical principles for this transformation.

Reaction Scheme

The overall reaction involves two key steps:

-

In-situ hydrolysis of the diethyl acetal: The 2,2-diethoxyethylamino group is converted to the corresponding aminoacetaldehyde under acidic conditions.

-

Cyclization with thiocyanate: The in-situ generated aminoacetaldehyde reacts with a thiocyanate salt to form the desired 1-ethyl-2-mercaptoimidazole.

Caption: General reaction scheme for the synthesis of 1-Ethyl-2-mercaptoimidazole.

Experimental Protocol

Materials:

-

This compound (95% purity or higher)[1]

-

Potassium thiocyanate (KSCN)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Water, distilled or deionized

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) (for drying)

-

Activated carbon (for decolorization, optional)

-

Silica gel (for column chromatography, if necessary)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 v/v mixture).

-

Addition of Reagents: To the stirred solution, add potassium thiocyanate (1.1 eq).

-

Acidification and Reaction: Slowly add concentrated hydrochloric acid (e.g., 1-2 eq) to the mixture. The reaction is typically heated to reflux and monitored for completion.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 7-8.

-

If the product precipitates, it can be collected by filtration. If not, proceed with extraction.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If the crude product is colored, it may be decolorized by dissolving it in a suitable solvent and treating it with activated carbon.

-

The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

-

Note: The exact reaction times, temperatures, and solvent volumes may need to be optimized for specific scales and equipment.

Expected Data

The following table summarizes the expected data for the synthesized 1-Ethyl-2-mercaptoimidazole.

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C5H8N2S |

| Molecular Weight | 128.19 g/mol |

| Purity (by HPLC/NMR) | >95% after purification |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and characterization of 1-Ethyl-2-mercaptoimidazole.

Signaling Pathway Context: Antithyroid Mechanism

1-Substituted-2-mercaptoimidazoles, such as the product of this protocol, are known to act as antithyroid drugs. Their mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.

The diagram below outlines the simplified signaling pathway of thyroid hormone synthesis and the point of inhibition by 2-mercaptoimidazole derivatives.

Caption: Inhibition of Thyroid Hormone Synthesis by 1-Ethyl-2-mercaptoimidazole.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions must be taken at all times. The reaction conditions provided are generalized and may require optimization.

References

Application Notes and Protocols: Reaction Mechanisms of 2,2-Diethoxy-N-ethyl-1-ethanamine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2,2-diethoxy-N-ethyl-1-ethanamine with various electrophiles. This versatile building block possesses two key functional groups: a nucleophilic secondary amine and a latent aldehyde protected as a diethyl acetal. This dual functionality allows for a range of selective chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Core Concepts: Reactivity Profile

This compound offers two primary sites for reaction with electrophiles: the lone pair of electrons on the nitrogen atom of the secondary amine and the acetal group, which can be activated under acidic conditions.

-

Secondary Amine Reactivity: The secondary amine is a potent nucleophile and will readily react with a wide array of electrophiles under neutral or basic conditions. These reactions primarily involve the formation of new bonds to the nitrogen atom.

-

Acetal Reactivity: The diethyl acetal is stable under neutral and basic conditions, rendering it an effective protecting group for the aldehyde functionality. However, in the presence of protic or Lewis acids, the acetal can be cleaved to reveal the aldehyde or an intermediate oxocarbenium ion, which is itself a powerful electrophile.[1][2][3][4][5] This allows for subsequent reactions with nucleophiles.

Reaction with Electrophiles at the Amine Center

The lone pair on the nitrogen of the secondary amine makes it susceptible to attack by various electrophiles. Common transformations include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation with Alkyl Halides

Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[6][7][8][9][10] A base is often added to neutralize the hydrogen halide byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Protocol: Synthesis of N-ethyl-N-(2,2-diethoxyethyl)propan-1-amine

| Parameter | Value |

| Reactants | This compound, 1-Iodopropane, Triethylamine |

| Solvent | Acetonitrile |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Work-up | Aqueous extraction and column chromatography |

| Expected Yield | 85-95% |

Detailed Methodology:

-

To a solution of this compound (1.61 g, 10 mmol) in acetonitrile (50 mL) is added triethylamine (2.1 mL, 15 mmol).

-

1-Iodopropane (1.17 mL, 12 mmol) is added dropwise to the stirred solution.

-

The reaction mixture is heated to 60°C and stirred for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether (50 mL) and water (50 mL).

-

The aqueous layer is extracted with diethyl ether (2 x 25 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Logical Relationship Diagram: N-Alkylation Workflow

Caption: Workflow for the N-alkylation of this compound.

N-Acylation with Acid Chlorides

Mechanism: This reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the corresponding amide.[11][12][13][14] A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl generated.

Experimental Protocol: Synthesis of N-(2,2-diethoxyethyl)-N-ethylacetamide

| Parameter | Value |

| Reactants | This compound, Acetyl chloride, Pyridine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to room temperature |

| Reaction Time | 2 hours |

| Work-up | Aqueous extraction and column chromatography |

| Expected Yield | 90-98% |

Detailed Methodology:

-

This compound (1.61 g, 10 mmol) and pyridine (1.2 mL, 15 mmol) are dissolved in dichloromethane (50 mL) and cooled to 0°C in an ice bath.

-

A solution of acetyl chloride (0.85 mL, 12 mmol) in dichloromethane (10 mL) is added dropwise over 15 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched by the addition of water (50 mL).

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL).

-

The combined organic layers are washed successively with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (50 mL).

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide, which can be further purified by column chromatography if necessary.

Signaling Pathway Diagram: N-Acylation Mechanism

Caption: Mechanism of N-acylation of a secondary amine with an acid chloride.

N-Sulfonylation with Sulfonyl Chlorides

Mechanism: Similar to N-acylation, N-sulfonylation involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion to form a stable sulfonamide.[15][16][17][18] The reaction is typically performed in the presence of a base.

Experimental Protocol: Synthesis of N-(2,2-diethoxyethyl)-N-ethylbenzenesulfonamide

| Parameter | Value |

| Reactants | This compound, Benzenesulfonyl chloride, Aqueous NaOH |

| Solvent | Diethyl ether and Water (biphasic) |

| Temperature | Room temperature |

| Reaction Time | 1 hour |

| Work-up | Separation and crystallization |

| Expected Yield | 80-90% |

Detailed Methodology:

-

In a flask, this compound (1.61 g, 10 mmol) is dissolved in diethyl ether (30 mL).

-

A solution of sodium hydroxide (0.8 g, 20 mmol) in water (20 mL) is added.

-

Benzenesulfonyl chloride (1.4 mL, 11 mmol) is added portion-wise while stirring vigorously.

-

The mixture is stirred at room temperature for 1 hour.

-